1-(3,4-Dimethoxybenzoyl)-1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one is a complex organic compound with potential applications in medicinal chemistry. This compound belongs to the class of spiro compounds, which are characterized by their unique bicyclic structure where two rings are joined at a single atom. The specific structural features and substituents of this compound suggest potential biological activity, making it a subject of interest in drug development.
The compound can be found in various chemical databases and suppliers, such as PubChem and Chemsrc, which provide detailed information about its molecular structure, properties, and potential applications. The CAS number for this compound is 635713-68-7, which is essential for its identification in chemical inventories and literature.
This compound falls under the category of heterocyclic compounds due to the presence of nitrogen atoms within its ring structures. It is specifically classified as a spiro compound and a quinazolinone derivative, indicating its potential pharmacological relevance.
The synthesis of 1-(3,4-dimethoxybenzoyl)-1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one typically involves multi-step organic reactions. A common approach includes:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity. Analytical techniques like NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the final product.
The molecular formula for 1-(3,4-dimethoxybenzoyl)-1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one is C24H29N3O4. Its structure features:
The molecular weight is approximately 429.51 g/mol. The compound's structural representation can be visualized using software tools that generate 2D or 3D models based on its SMILES notation: O=C1NC2=C(C=CC=C2)C2(CCNCC2)N1
.
The compound can participate in various chemical reactions typical for spiro compounds and heterocycles:
Reactions involving this compound should be conducted under inert atmospheres to prevent oxidation or hydrolysis, particularly when sensitive functional groups are present.
Potential mechanisms may involve:
1-(3,4-Dimethoxybenzoyl)-1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one has potential applications in:
Research into this compound could lead to significant advancements in drug discovery and development within pharmaceutical sciences.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: